

Application Notes and Protocols for the Spectroscopic Identification of Enalapril Diketopiperazine

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Compound of Interest

Compound Name: *Enalapril Diketopiperazine*

Cat. No.: *B127858*

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These application notes provide detailed methodologies for the identification and characterization of **Enalapril Diketopiperazine** (DKP), a primary degradation product of the angiotensin-converting enzyme (ACE) inhibitor, Enalapril. The following protocols are intended for researchers, scientists, and drug development professionals.

Enalapril is susceptible to intramolecular cyclization, particularly in the solid state and under certain pH conditions, to form its diketopiperazine derivative.^{[1][2]} Monitoring and controlling the presence of this impurity is crucial for ensuring the safety and efficacy of Enalapril-containing pharmaceutical products. The spectroscopic techniques outlined below are powerful tools for the identification and quantification of Enalapril DKP.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying functional groups and molecular interactions. It can be used to monitor the solid-state conversion of Enalapril to its DKP derivative by observing changes in the vibrational frequencies of specific bonds.^{[3][4]}

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation:

- Place a small amount (typically a few milligrams) of the solid sample (Enalapril, Enalapril DKP reference standard, or the test sample) directly onto the ATR crystal.
- Ensure uniform and firm contact between the sample and the crystal using the press arm.
- Instrument Parameters:
 - Spectrometer: A benchtop FTIR spectrometer equipped with an ATR accessory.
 - Scan Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 32 (co-added to improve signal-to-noise ratio)
 - Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
- Data Analysis:
 - Collect the spectrum of the sample.
 - Identify characteristic absorption bands for Enalapril and Enalapril DKP. The formation of the DKP involves the loss of the primary amine and carboxylic acid groups and the formation of two amide groups within a cyclic structure. This results in significant changes in the IR spectrum, particularly in the C=O stretching region.

Quantitative Data Summary

Compound	Functional Group	Characteristic Wavenumber (cm ⁻¹)	Reference
Enalapril Maleate	Carboxylic Acid C=O Stretch	~1740	[3]
Amine N-H Bend	~1578	[3]	
Enalapril DKP	Amide C=O Stretch (cyclic)	Shifted from original ester/acid peaks	
Absence of Carboxylic Acid OH stretch	Absence of broad band ~3000		
Absence of Primary Amine N-H stretch	Absence of peaks ~3300-3400		

Note: Specific peak positions may vary slightly depending on the sample matrix and instrument.

Mass Spectrometry (MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the identification and quantification of Enalapril and its degradation products in complex matrices.[5]

Experimental Protocol: LC-MS/MS

- Sample Preparation:
 - Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol/water mixture).
 - Perform serial dilutions to achieve a concentration within the calibrated range of the instrument.
 - For plasma samples, a protein precipitation or solid-phase extraction step is typically required.[5]

- Liquid Chromatography (LC) Conditions:
 - Column: C18 column (e.g., 100 x 4.6 mm, 3.5 μ m).[6]
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[5]
 - Flow Rate: 0.5 mL/min.[5]
 - Injection Volume: 5-10 μ L.
- Mass Spectrometry (MS) Conditions:
 - Ionization Source: Electrospray Ionization (ESI) in positive mode.[5]
 - Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
 - Precursor Ion ($[M+H]^+$): Scan for the protonated molecules of Enalapril and Enalapril DKP.
 - Product Ions: Fragment the precursor ions and monitor for specific product ions.

Quantitative Data Summary

Compound	Molecular Formula	Molecular Weight	Precursor Ion (m/z) $[M+H]^+$	Product Ion(s) (m/z)	Reference
Enalapril	C ₂₀ H ₂₈ N ₂ O ₅	376.45	377.2	234.2	[5]
Enalaprilat	C ₁₈ H ₂₄ N ₂ O ₅	348.39	349.1	206.1	[5]
Enalapril DKP	C ₂₀ H ₂₆ N ₂ O ₄	358.43	359.4 (calculated)	To be determined experimentally	[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of molecules. ¹H NMR is particularly useful for identifying and quantifying Enalapril and its DKP derivative by

analyzing the chemical shifts and coupling constants of their protons.[\[9\]](#)

Experimental Protocol: ^1H NMR

- Sample Preparation:
 - Accurately weigh and dissolve the sample (5-10 mg) in a suitable deuterated solvent (e.g., D_2O , CDCl_3 , or DMSO-d_6) in an NMR tube.[\[9\]](#)[\[10\]](#)
 - Add a known amount of an internal standard (e.g., maleic acid or L-leucine) for quantification.[\[9\]](#)
- Instrument Parameters:
 - Spectrometer: 400 MHz or higher NMR spectrometer.
 - Solvent: D_2O (Deuterium Oxide).[\[9\]](#)
 - Reference: Internal standard signal (e.g., L-leucine at a specific ppm).[\[9\]](#)
 - Acquisition: Standard ^1H NMR pulse sequence.
- Data Analysis:
 - Integrate the signals corresponding to specific protons of Enalapril, Enalapril DKP, and the internal standard.
 - The formation of the DKP ring will cause significant changes in the chemical shifts of the protons adjacent to the newly formed amide bonds.

Quantitative Data Summary

Compound	Proton Environment	Expected Chemical Shift (ppm)	Reference
Enalapril	Protons of the ethyl ester group	Specific shifts for -CH ₂ - and -CH ₃	[9]
Protons on the proline ring	Characteristic pattern	[9]	
Enalapril DKP	Protons adjacent to new amide bonds	Shifted compared to Enalapril	
Absence of ethyl ester signals	Disappearance of characteristic ester signals		

Note: Specific chemical shifts are highly dependent on the solvent and reference standard used.

UV-Vis Spectroscopy

While UV-Vis spectroscopy is less specific than the other techniques, it can be used for the quantitative analysis of Enalapril and its degradation products when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC).[6][11]

Experimental Protocol: HPLC-UV

- Sample Preparation:
 - Prepare solutions of the sample in the mobile phase, similar to the LC-MS/MS protocol.
- HPLC Conditions:
 - Column: C18 (e.g., 100 x 4.6 mm, 3.5 µm).[6]
 - Mobile Phase: A mixture of phosphate buffer (pH 2.2) and ethanol (e.g., 70:30 v/v).[6]
 - Flow Rate: 1.0 mL/min.

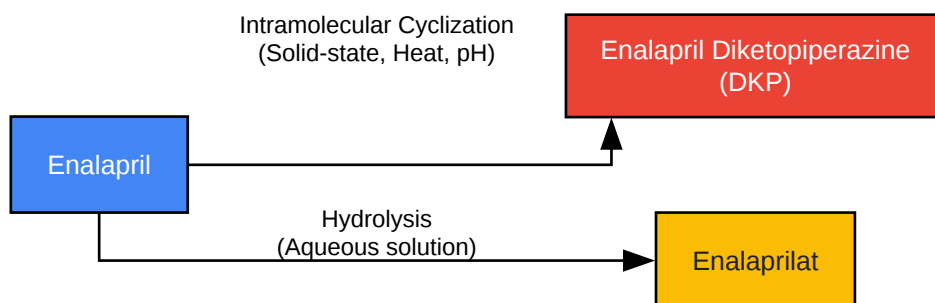
- Detector Wavelength: Typically set at a wavelength where both Enalapril and its DKP show significant absorbance (e.g., 215 nm).[11]
- Data Analysis:
 - Identify the retention times of Enalapril and Enalapril DKP by running reference standards.
 - Quantify the amount of each compound by integrating the area under the corresponding chromatographic peak.

Quantitative Data Summary

Compound	Retention Time (min)	λ_{max} (nm)	Reference
Enalapril Maleate	Dependent on HPLC conditions	~207 (in water)	[12][13]
Enalapril DKP	Dependent on HPLC conditions	To be determined	
Enalaprilat	Dependent on HPLC conditions	To be determined	

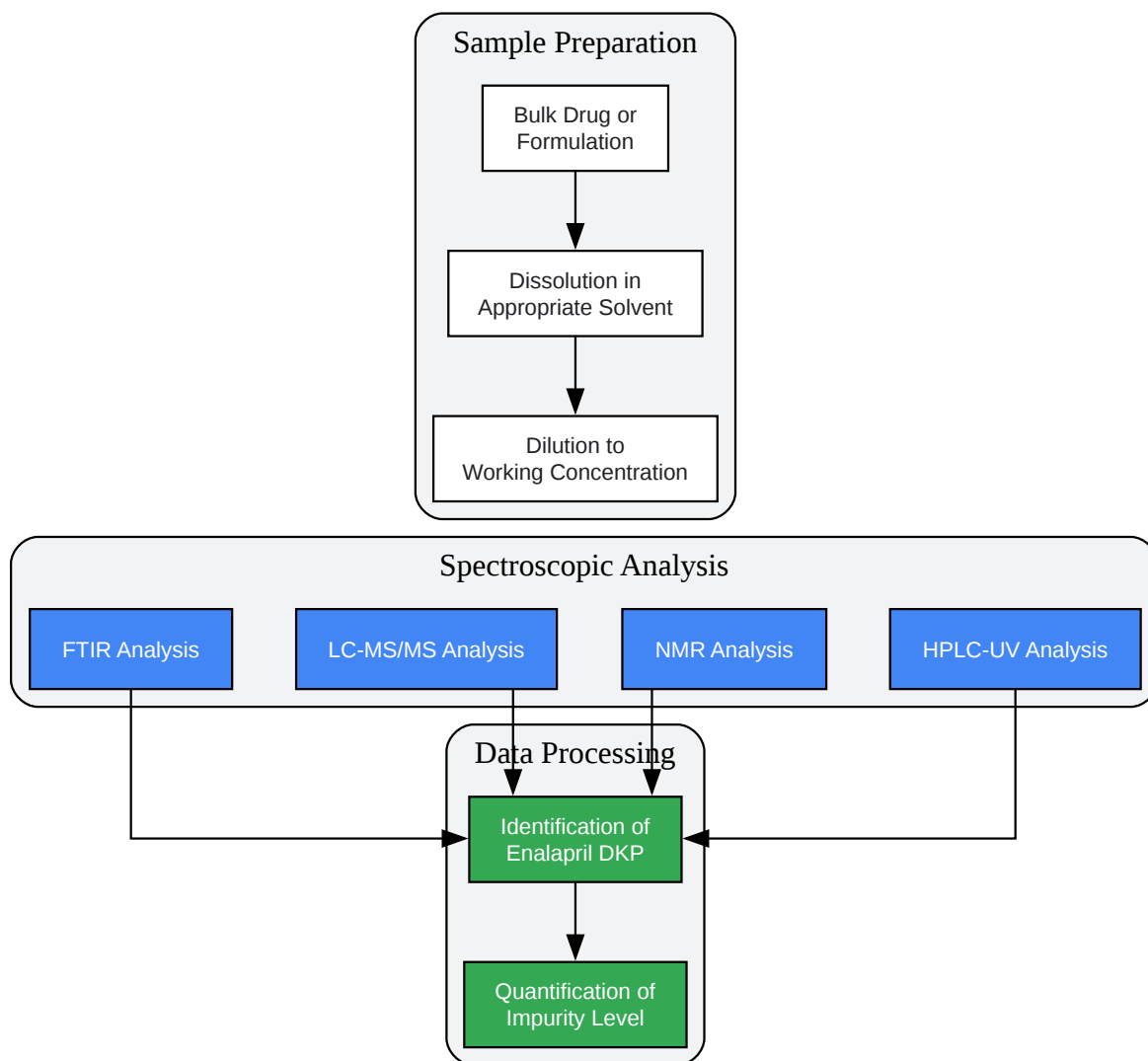
Note: Retention times and absorbance maxima can vary significantly with the chromatographic conditions and solvent used.

Visualizations



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Caption: Degradation pathway of Enalapril.



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Caption: General experimental workflow.

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